molecular formula C7H6ClIO B1591337 5-Chloro-2-iodoanisole CAS No. 755027-21-5

5-Chloro-2-iodoanisole

Cat. No.: B1591337
CAS No.: 755027-21-5
M. Wt: 268.48 g/mol
InChI Key: ONMMXQOCWXUHJK-UHFFFAOYSA-N
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Description

5-Chloro-2-iodoanisole, also known as 4-chloro-1-iodo-2-methoxybenzene, is an organic compound with the molecular formula C7H6ClIO. It is a halogenated anisole derivative, characterized by the presence of both chlorine and iodine atoms on the benzene ring, along with a methoxy group.

Scientific Research Applications

5-Chloro-2-iodoanisole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-iodoanisole can be synthesized through several methods. One common approach involves the iodination of 5-chloro-2-methoxyaniline. The reaction typically employs iodine and a suitable oxidizing agent, such as sodium nitrite, in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodoanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-chloro-2-iodoanisole in medicinal applications involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, in the context of Alzheimer’s disease, the compound may inhibit the aggregation of amyloid-beta peptides, thereby reducing neurotoxicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-iodoanisole is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and versatility in organic synthesis. This dual halogenation allows for selective functionalization and coupling reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

4-chloro-1-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMMXQOCWXUHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582035
Record name 4-Chloro-1-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755027-21-5
Record name 4-Chloro-1-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-iodoanisole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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